molecular formula C25H19F3N4O2S B10962893 (5-Ethylthiophen-2-yl)[7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

(5-Ethylthiophen-2-yl)[7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

Cat. No.: B10962893
M. Wt: 496.5 g/mol
InChI Key: PFJXSVYUFOOZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-ETHYL-2-THIENYL)[7-(3-PHENOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE is an intricate chemical compound characterized by its diverse functional groups and significant molecular structure

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of (5-ETHYL-2-THIENYL)[7-(3-PHENOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE typically involves multi-step organic synthesis methods. Starting with the preparation of the core triazolopyrimidine structure, the synthesis proceeds with the introduction of the 5-ethyl-2-thienyl and 3-phenoxyphenyl groups through a series of functional group transformations. Reaction conditions vary depending on the specific synthetic route, but may include conditions such as refluxing in polar solvents, catalytic hydrogenation, or microwave-assisted synthesis.

Industrial production methods: In industrial settings, the production of this compound involves scaling up the lab-scale synthetic methods. This often requires optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, to ensure high yield and purity. Industrial production also emphasizes process safety, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of reactions: (5-ETHYL-2-THIENYL)[7-(3-PHENOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE undergoes various types of chemical reactions including oxidation, reduction, substitution, and condensation reactions.

Common reagents and conditions:

  • Oxidation: Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Involves reducing agents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.

  • Substitution: Employs nucleophilic or electrophilic reagents in polar aprotic solvents.

  • Condensation: Uses reagents like aldehydes or ketones under dehydrating conditions with catalysts like acid or base.

Major products formed: The products from these reactions depend on the reagents and conditions used, but may include modified derivatives of the original compound, such as hydroxylated, alkylated, or acylated variants.

Scientific Research Applications

This compound has found numerous applications in scientific research due to its unique chemical structure and reactivity.

  • Chemistry: Utilized as a building block for the synthesis of more complex molecules, and as a model compound in reaction mechanism studies.

  • Biology: Investigated for its potential biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Medicine: Explored as a lead compound in drug discovery and development, especially targeting specific enzymes and receptors.

  • Industry: Applied in the production of advanced materials, coatings, and catalysts.

Mechanism of Action

The mechanism of action for (5-ETHYL-2-THIENYL)[7-(3-PHENOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE varies depending on its application:

  • Biological systems: It interacts with molecular targets such as enzymes, receptors, or DNA. Its effects may include enzyme inhibition, receptor antagonism, or modulation of gene expression.

  • Chemical reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation or breakage of chemical bonds.

Comparison with Similar Compounds

Compared to other triazolopyrimidine derivatives, (5-ETHYL-2-THIENYL)[7-(3-PHENOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE is unique in its combination of functional groups, which confer distinct reactivity and properties. Similar compounds:

  • Other triazolopyrimidines with varying substituents

  • Pyrimidine derivatives with different aryl or alkyl groups

  • Compounds with similar heterocyclic structures

Feel free to share your thoughts or ask for more details about any section!

Properties

Molecular Formula

C25H19F3N4O2S

Molecular Weight

496.5 g/mol

IUPAC Name

(5-ethylthiophen-2-yl)-[7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

InChI

InChI=1S/C25H19F3N4O2S/c1-2-18-11-12-19(35-18)22(33)20-21(32-24(29-14-30-32)31-23(20)25(26,27)28)15-7-6-10-17(13-15)34-16-8-4-3-5-9-16/h3-14,21H,2H2,1H3,(H,29,30,31)

InChI Key

PFJXSVYUFOOZSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.